REACTION_SMILES
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[CH3:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23].[CH:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[CH:10][C:11](=[O:12])[OH:13].[S:14]([Cl:15])([Cl:16])=[O:17]>>[CH:1]([CH:2]=[CH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)=[CH:10][C:11](=[O:13])[Cl:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=CC=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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O=C(Cl)C=CC=Cc1ccccc1
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Type
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product
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Smiles
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O=C(Cl)C=CC=Cc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |